Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate
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Overview
Description
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is a chemical compound with the molecular formula C22H22N2O6S2 and a molecular weight of 474.55 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a benzoate core. It is used in various scientific research applications due to its specific chemical properties.
Mechanism of Action
Target of Action
The primary target of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate, also known as methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate, is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
This compound interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region . This interaction induces β-catenin ubiquitination and proteasomal degradation , effectively reducing the levels of β-catenin in the cell .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, the compound downregulates Wnt/β-catenin target genes, thereby inhibiting the pathway .
Result of Action
The compound’s action results in the selective inhibition of Wnt signaling-dependent proliferation of cancer cells . It exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action may be influenced by the cellular environment’s polarity . .
Biochemical Analysis
Biochemical Properties
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate interacts with β-catenin, a protein that plays a crucial role in cell-cell adhesion and gene transcription . This interaction occurs within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) of β-catenin .
Cellular Effects
This compound influences cell function by inducing β-catenin ubiquitination and proteasomal degradation . This leads to the inhibition of Wnt signaling-dependent proliferation of cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves direct affinity interaction with β-catenin . This interaction leads to the ubiquitination and degradation of β-catenin, thereby inhibiting Wnt signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function have been observed to change over time . The compound has been shown to selectively inhibit Wnt signaling-dependent proliferation of cancer cells .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage . At high doses, the compound has been shown to suppress the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice .
Preparation Methods
The synthesis of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate typically involves the reaction of 3,4-diaminobenzoic acid methyl ester with p-toluenesulfonyl chloride . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bonds. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Chemical Reactions Analysis
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines.
Scientific Research Applications
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with proteins and enzymes.
Comparison with Similar Compounds
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate can be compared with similar compounds such as:
- Methyl 3,4-bis(4-methylphenylsulfonamido)benzoate
- Methyl 3,4-di[(4-methylphenyl)sulfonyl]amino]benzoate
These compounds share similar structural features but may differ in their specific chemical properties and reactivity.
Properties
IUPAC Name |
methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKOCMDFAIZGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381762 |
Source
|
Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-19-0 |
Source
|
Record name | Methyl 3,4-bis[(4-methylbenzene-1-sulfonyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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